N-(2,2-Difluoro-1,3-benzodioxol-5-YL)-2-hydroxyacetamide
Overview
Description
“N-(2,2-Difluoro-1,3-benzodioxol-5-YL)-2-hydroxyacetamide” is a chemical compound that contains a benzodioxol group, which is a type of aromatic ether, and an acetamide group, which is a type of amide . The presence of these functional groups could potentially give this compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. The benzodioxol group in this compound is a type of aromatic ether, which means it likely contributes to the overall stability of the molecule. The acetamide group, on the other hand, contains a carbonyl group and a nitrogen atom, which could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the benzodioxol group could potentially increase the compound’s stability and resistance to oxidation. The acetamide group might increase the compound’s polarity, which could influence its solubility in various solvents .Scientific Research Applications
Cystic Fibrosis Treatment
Tezacaftor, a compound with a similar structure to “N-(2,2-Difluoro-1,3-benzodioxol-5-YL)-2-hydroxyacetamide”, is used as a corrector of the cystic fibrosis (CF) transmembrane conductance regulator (CFTR) gene function . This highlights the potential of such compounds in the treatment of genetic disorders like CF.
Pharmaceutical Preparations
The compound can be used in the quantitative determination of drugs in pharmaceutical preparations and also for quality control in bulk manufacturing . This is particularly useful in ensuring the safety and efficacy of pharmaceutical products.
Drug Development
Compounds similar to “this compound” have been used in the development of potent CFTR correctors for the treatment of cystic fibrosis . This suggests that the compound could potentially be used in the development of new drugs.
properties
IUPAC Name |
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-hydroxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c10-9(11)15-6-2-1-5(3-7(6)16-9)12-8(14)4-13/h1-3,13H,4H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVFIFQGQVNRGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CO)OC(O2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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